molecular formula C20H24N6 B6443385 9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine CAS No. 2425194-30-3

9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B6443385
CAS No.: 2425194-30-3
M. Wt: 348.4 g/mol
InChI Key: PBOILOPUAYCQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a cyclopropyl group, a dimethylphenyl-substituted piperazine ring, and a purine core structure. Purine derivatives are known for their significant biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    9-cyclopropyl-6-[4-(phenyl)piperazin-1-yl]-9H-purine: Lacks the dimethyl substitution on the phenyl ring, which may influence its interactions with biological targets.

Uniqueness

The presence of both the cyclopropyl group and the dimethylphenyl-substituted piperazine ring in 9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine makes it unique compared to similar compounds

Properties

IUPAC Name

9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-14-4-3-5-17(15(14)2)24-8-10-25(11-9-24)19-18-20(22-12-21-19)26(13-23-18)16-6-7-16/h3-5,12-13,16H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOILOPUAYCQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.